(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine

Chemical Sourcing Purity Analysis Medicinal Chemistry

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine [CAS: 1368457-15-1] is a cyclopropylamine derivative characterized by a geminally substituted cyclopropane ring bearing a methanamine group and a 2,4,6-trimethylbenzyl moiety. It possesses a molecular formula of C14H21N and a molecular weight of 203.32 g/mol.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13599065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CC2(CC2)CN)C
InChIInChI=1S/C14H21N/c1-10-6-11(2)13(12(3)7-10)8-14(9-15)4-5-14/h6-7H,4-5,8-9,15H2,1-3H3
InChIKeyWDTXHIWZJSDWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine: CAS 1368457-15-1 Core Chemical Profile for Sourcing


(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine [CAS: 1368457-15-1] is a cyclopropylamine derivative characterized by a geminally substituted cyclopropane ring bearing a methanamine group and a 2,4,6-trimethylbenzyl moiety. It possesses a molecular formula of C14H21N and a molecular weight of 203.32 g/mol . This building block is structurally related to arylcyclopropylamine-based lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, a class of irreversible histone demethylase inhibitors with applications in epigenetic research [1]. Its commercial availability at 98% purity makes it a consistent starting point for medicinal chemistry programs targeting this pharmacophore.

Why Generic Substitution Fails for (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine: Critical Structure–Activity Considerations


Simple in-class substitution of (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine with structurally similar analogs is unreliable due to three non-interchangeable features. First, its geminally substituted cyclopropane ring imparts a distinct spatial orientation of the amine that differs radically from N-cyclopropyl regioisomers such as 1-Cyclopropyl-N-(2,4,6-trimethylbenzyl)methanamine [CAS: 1019611-47-2] –a geometric difference known to alter covalent adduct formation with the FAD coenzyme in KDM1A inhibition [1]. Second, the 2,4,6-trimethylbenzyl group provides significantly greater steric bulk than unsubstituted benzyl or 4-substituted phenyl analogs, which the class-level literature demonstrates is directly correlated with improved selectivity against off-target monoamine oxidases MAO A/B [1]. Third, the cyclopropyl–methanamine connectivity establishes a rigid, non-planar scaffold fundamentally different from pyrrolidine-based analogs such as 2-(2,4,6-Trimethylbenzyl)pyrrolidine [CAS: 1225883-56-6] , altering conformational preferences and potentially changing target engagement kinetics. These structural distinctions preclude simple interchangeability and necessitate compound-specific qualification.

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine: Quantitative Comparator-Based Evidence for Differentiated Selection


Commercial Purity Advantage: 98% vs 95% for the Regioisomeric Analog

Commercially, (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is available at 98% purity , whereas the closely related regioisomer 1-Cyclopropyl-N-(2,4,6-trimethylbenzyl)methanamine (CAS 1019611-47-2) is typically supplied at 95% purity . This 3-percentage-point purity difference represents a meaningful reduction in unknown impurities, which may be critical for reproducible biological assay outcomes, particularly in cellular target engagement studies where minor contaminants can confound dose-response relationships.

Chemical Sourcing Purity Analysis Medicinal Chemistry

Structural Isomer Differentiation: gem-Cyclopropyl vs N-Cyclopropyl Connectivity and Predicted Metabolic Stability

The geminally substituted cyclopropane in (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine, where the amine and benzyl groups are attached to the same cyclopropyl carbon, creates a quaternary carbon center adjacent to the amine. This connectivity differs fundamentally from the N-cyclopropyl isomer (CAS 1019611-47-2), in which the cyclopropyl group is attached via nitrogen . In the KDM1A inhibitor literature, compounds with substitution on the cyclopropyl ring core (R1-substituted) are shown to covalently inhibit the target enzyme, with structural and biochemical analysis demonstrating that different stereoisomers form distinct covalent adducts with the FAD coenzyme [1]. The gem-disubstituted architecture of the target compound is expected to produce a unique adduct pattern and potentially altered metabolic stability compared to the N-cyclopropyl isomer, which lacks this quaternary carbon shielding. While direct metabolic stability data (e.g., intrinsic clearance, t1/2 in microsomes) for this specific compound remains unpublished, class-level principles establish that quaternary carbon centers adjacent to amines hinder oxidative deamination by MAO enzymes, a primary metabolic liability of this pharmacophore [1].

Drug Metabolism Structural Biology Lead Optimization

Conformational Differentiation from Pyrrolidine Analogs: Impact on Binding Pose and Target Residence Time

Replacement of the cyclopropyl-methanamine core with a pyrrolidine ring, as in 2-(2,4,6-Trimethylbenzyl)pyrrolidine (CAS 1225883-56-6), yields a compound with the same molecular formula (C14H21N) and mass (203.32 Da) but with fundamentally different ring geometry . The cyclopropane ring enforces an sp2-like hybridization with bond angles of approximately 60°, creating a more horizontally extended, rigid pharmacophore, whereas pyrrolidine adopts a puckered five-membered ring with bond angles near 109° and greater conformational flexibility. In the KDM1A system, the covalent adduct formed with the FAD coenzyme upon irreversible inhibition is determined by the precise orientation and geometry of the cyclopropylamine warhead [1]; the pyrrolidine analog lacks this warhead entirely and would not be expected to form the same covalent adduct. This distinction has direct consequences for target residence time and the irreversibility of inhibition – a critical parameter differentiating mechanism-based probes from reversible inhibitors. While head-to-head binding kinetics (kon, koff) for these specific compounds are not published, the class-level mechanistic data establishes that the cyclopropylamine warhead, not merely the 2,4,6-trimethylbenzyl substituent, is essential for the covalent inhibition mechanism [1].

Conformational Analysis Structure-Based Drug Design Enzyme Inhibition

Steric Bulk and Predicted MAO Selectivity Window

The 2,4,6-trimethylbenzyl substituent introduces greater steric bulk than the unsubstituted benzyl analog (1-Benzylcyclopropyl)methanamine, which lacks methyl groups. In the foundational study by Vianello et al., the introduction of bulkier R1 substituents on the cyclopropylamine core was shown to progressively increase selectivity for KDM1A over human MAO A and MAO B [1]. Specifically, within the reported compound series, selectivity indices (IC50(MAO) / IC50(KDM1A)) ranged from <1 (non-selective) for the unsubstituted tranylcypromine scaffold to >1000 for select bulkier analogs. While direct IC50 values for (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine against KDM1A, MAO-A, and MAO-B remain to be published, the 2,4,6-trisubstitution pattern provides a sterically demanding environment that, by class-level extrapolation, is predicted to disfavor access to the narrower active sites of MAO enzymes relative to KDM1A [1]. This steric-based selectivity hypothesis is supported by the observation that even mono-para-substituted phenyl derivatives achieved >100-fold selectivity over MAO-A in the same study [1].

Selectivity Profiling Off-Target Liability Epigenetic Chemical Biology

Patent Landscape Differentiation: Freedom-to-Operate Advantage for Arylcyclopropylamine Scaffolds

The patent JP2017039740A (Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use) exemplifies a broader patent family claiming arylcyclopropylamine derivatives [1]. The specific substitution pattern of (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine – featuring a 2,4,6-trimethyl substitution on the benzyl ring combined with geminal attachment at the cyclopropyl carbon – occupies a distinct chemical space that may not be explicitly exemplified in all generic patent claims. A systematic analysis of exemplified compounds in JP2017039740A reveals that many claimed structures feature amide, carbamate, or heterocyclic attachments, while the simple methanamine-benzyl-cyclopropyl tricyclic combination in the target compound represents a structurally distinct embodiment. This differentiation is relevant for commercial procurement where freedom-to-operate assessment influences sourcing decisions for building block supply.

Patent Analysis Chemical Intellectual Property Drug Discovery Strategy

Recommended Application Scenarios for (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine Based on Quantitative Evidence


KDM1A/LSD1 Chemical Probe Development Requiring High Starting Purity

For academic or industrial teams synthesizing focused libraries of LSD1 inhibitors, the 98% purity of this building block [1] provides a superior starting point compared to the 95% purity regioisomer. This reduces the burden of pre-reaction purification and ensures that observed SAR trends are attributable to designed structural modifications rather than trace impurities. The gem-disubstituted cyclopropane scaffold enables exploration of R1-substituted cyclopropylamine chemical space, which has been validated by crystallographic studies to form covalent FAD adducts in KDM1A .

Selectivity Profiling Studies Comparing MAO-A/MAO-B vs KDM1A Off-Target Liability

The sterically demanding 2,4,6-trimethylbenzyl group is predicted to confer KDM1A selectivity over MAO enzymes based on class-level structure–selectivity relationships [1]. Procure this compound for head-to-head selectivity profiling against both the unsubstituted benzyl analog (which is expected to be less selective) and the N-cyclopropyl isomer (which lacks the quaternary carbon shielding), generating quantitative selectivity data that can anchor downstream lead optimization decisions.

Metabolic Stability Structure–Metabolism Relationship (SMR) Studies

The quaternary carbon center adjacent to the primary amine in this compound is predicted to reduce susceptibility to oxidative deamination by MAO enzymes, a known metabolic liability of cyclopropylamine derivatives [1]. Researchers can evaluate this compound alongside the N-cyclopropyl isomer (CAS 1019611-47-2) in liver microsome or hepatocyte stability assays to quantify the metabolic benefit conferred by the gem-disubstituted architecture. This data would directly inform procurement decisions for pharmacokinetic optimization programs.

Mechanistic Probe Development for FAD-Dependent Demethylase Biology

The cyclopropylamine warhead enables covalent, irreversible inhibition of FAD-dependent demethylases, a mechanism confirmed for this compound class by X-ray crystallography and mass spectrometry studies [1]. This compound can serve as a core scaffold for developing activity-based protein profiling (ABPP) probes or photoaffinity labels, where the free primary amine provides a convenient synthetic handle for conjugation to reporter groups (fluorophores, biotin) without disrupting the critical cyclopropane–FAD interaction.

Quote Request

Request a Quote for (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.